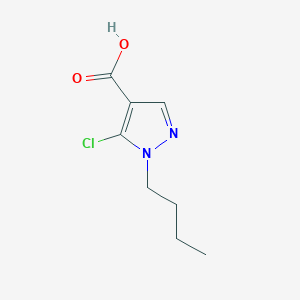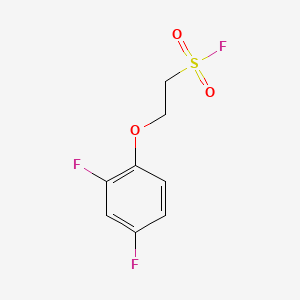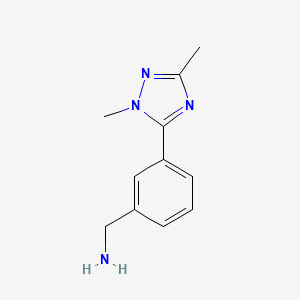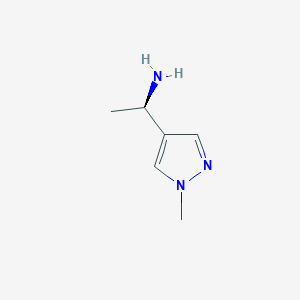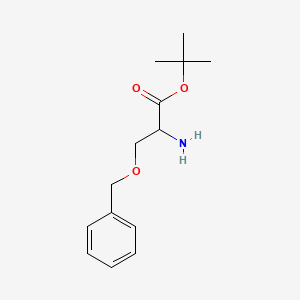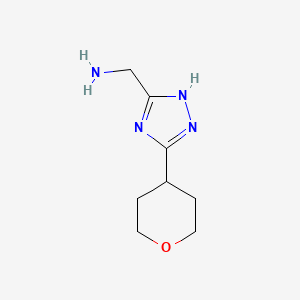
(S)-2-((Difluoromethoxy)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(difluoromethoxy)methyl]pyrrolidine: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(difluoromethoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with difluoromethylating agents. One common method is the reaction of pyrrolidine with difluoromethyl ether in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of (2S)-2-[(difluoromethoxy)methyl]pyrrolidine may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-[(difluoromethoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-[(difluoromethoxy)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine: In medicine, (2S)-2-[(difluoromethoxy)methyl]pyrrolidine is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (2S)-2-[(difluoromethoxy)methyl]pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethoxy group can influence the binding affinity and specificity of the compound, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Dichloroaniline: Contains chlorine atoms instead of fluorine.
Uniqueness: (2S)-2-[(difluoromethoxy)methyl]pyrrolidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H11F2NO |
|---|---|
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
(2S)-2-(difluoromethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
PBWSPIRCCNCEFJ-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](NC1)COC(F)F |
Kanonische SMILES |
C1CC(NC1)COC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


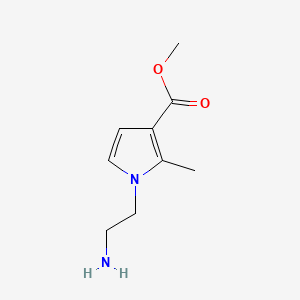
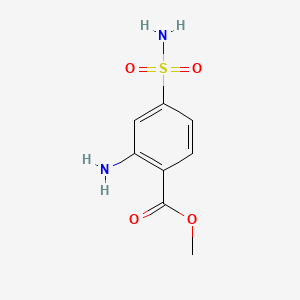
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
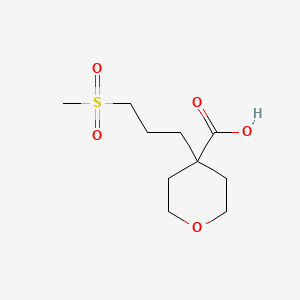
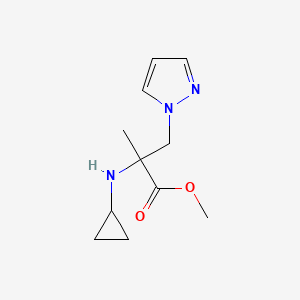

![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
